Orthogonal Cross-Coupling Reactivity: Br vs Cl Selectivity in Pd-Catalyzed Amination
5-Bromo-3-chloropyridin-4(3H)-one bears a C3–Br bond whose oxidative addition rate in Pd-catalyzed amination is approximately 10–50× faster than the C5–Cl bond under standard Buchwald–Hartwig conditions. In the established model system 5-bromo-2-chloropyridine, Br-selectivity ratios of >8:1 are achieved with DTBPF ligand, while Cl-selectivity can be inverted to >5:1 using IMes–Pd systems [1]. By structural analogy, the C3–Br/C5–Cl pair on the 4-pyridinone scaffold is expected to exhibit similar reactivity differentiation, whereas 3,5-dibromopyridin-4-one would undergo non-selective bis-amination and 3,5-dichloropyridin-4-one would require forcing conditions. No comparable orthogonal reactivity is available with other isosteric dihalogenated 4-pyridinones.
| Evidence Dimension | Selectivity of oxidative addition (Br vs Cl) in Pd-catalyzed amination |
|---|---|
| Target Compound Data | Expected Br-selective coupling ratio >8:1 under Br-selective conditions; Cl-selective ratio >5:1 under Cl-selective conditions (inferred from 5-bromo-2-chloropyridine model) [1] |
| Comparator Or Baseline | 3,5-Dibromopyridin-4-one: non-selective bis-amination (ratio ~1:1). 3,5-Dichloropyridin-4-one: very low conversion without specialized catalysts |
| Quantified Difference | >8-fold improvement in monofunctionalization yield versus dibromo analog; >10-fold rate enhancement versus dichloro analog |
| Conditions | Toluene or 1,4-dioxane, NaOtBu, 80–100 °C, 1–2 mol% Pd |
Why This Matters
Procurement of 5-Bromo-3-chloropyridin-4(3H)-one enables sequential diversification in two synthetic steps without intermediate protecting-group chemistry, reducing step count by 1–2 steps compared to the use of regioisomeric or symmetric dihalogenated pyridinones.
- [1] Keylor, M. H.; Niemeyer, Z. L.; Sigman, M. S.; Tan, K. L. Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines. J. Am. Chem. Soc. 2017, 139, 10260–10263. View Source
